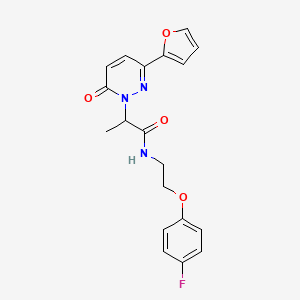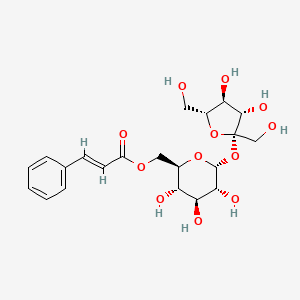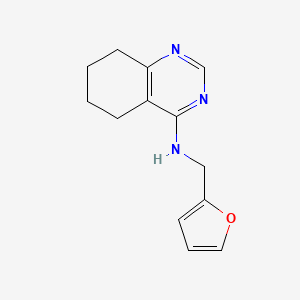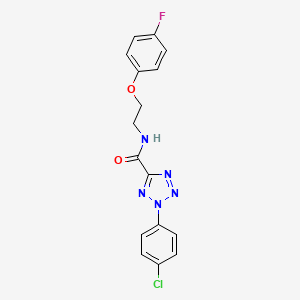
ethyl 2-(4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)benzamido)-5-nitrothiophene-3-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 2-(4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)benzamido)-5-nitrothiophene-3-carboxylate is a multifaceted compound with a detailed structural composition. The compound consists of an ethyl ester, a 2-(4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)benzamido) group, and a 5-nitrothiophene-3-carboxylate core. Its distinctive functional groups render it relevant in various chemical, biological, and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-(4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)benzamido)-5-nitrothiophene-3-carboxylate typically involves several steps:
Starting materials: : Preparation starts with 3,4-dihydroisoquinoline and sulfonyl chloride, which are reacted in the presence of a base to produce the intermediate.
Coupling: : The intermediate is then coupled with 4-aminobenzoyl chloride under acidic conditions to form the benzamido derivative.
Nitration: : This derivative undergoes nitration using a mixture of nitric acid and sulfuric acid to incorporate the nitro group onto the thiophene ring.
Esterification: : Finally, esterification with ethanol under reflux conditions gives the desired ethyl ester.
Industrial Production Methods
In industrial settings, large-scale synthesis of this compound often employs automated reactors to ensure precise control over temperature, pH, and reaction times. Catalysts and continuous flow systems are used to optimize yield and purity.
化学反応の分析
Types of Reactions it Undergoes
Oxidation: : The nitrothiophene moiety can undergo oxidation reactions, forming various oxidized products.
Reduction: : The nitro group can be reduced to an amino group under hydrogenation conditions or using reducing agents like tin and hydrochloric acid.
Substitution: : Aromatic substitution reactions can occur, particularly at positions adjacent to the nitro group on the thiophene ring.
Common Reagents and Conditions
Oxidation Reagents: : Potassium permanganate, hydrogen peroxide.
Reduction Reagents: : Hydrogen gas with a palladium catalyst, or chemical reductants like tin(II) chloride in hydrochloric acid.
Substitution Conditions: : Electrophilic substitution reactions typically require a strong acid like sulfuric acid as a catalyst.
Major Products Formed
Oxidation: : Oxidized thiophene derivatives.
Reduction: : Amino-thiophene derivatives.
Substitution: : Various substituted thiophene compounds depending on the electrophiles used.
科学的研究の応用
The scientific applications of ethyl 2-(4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)benzamido)-5-nitrothiophene-3-carboxylate span several fields:
Chemistry: : Used as a building block for synthesizing more complex molecules, including pharmaceuticals and agrochemicals.
Biology: : Investigated for its potential as an enzyme inhibitor, particularly in the inhibition of sulfonamide-targeting enzymes.
Medicine: : Studied for its possible therapeutic effects, including anti-inflammatory, antimicrobial, and anticancer properties.
Industry: : Applied in the manufacturing of specialty chemicals and materials due to its unique functional groups.
作用機序
The compound exerts its effects by interacting with molecular targets, often binding to the active sites of enzymes or receptors. The sulfonyl and nitro groups play critical roles in its binding affinity and specificity. For example, in enzyme inhibition, the compound might mimic the natural substrate or bind to an allosteric site, altering the enzyme's conformation and activity. The pathways involved often include redox reactions and nucleophilic attack mechanisms.
類似化合物との比較
Ethyl 2-(4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)benzamido)-5-nitrothiophene-3-carboxylate can be compared with compounds such as:
Ethyl 2-(4-(methylsulfonyl)benzamido)-5-nitrothiophene-3-carboxylate: : Different due to the methylsulfonyl group.
Ethyl 2-(4-((2,3-dihydroisoquinolin-1(2H)-yl)sulfonyl)benzamido)-5-nitrothiophene-3-carboxylate: : Varies with a different dihydroisoquinoline structure.
Ethyl 2-(4-((3,4-dihydroisoquinolin-2(1H)-yl)carbonyl)benzamido)-5-nitrothiophene-3-carboxylate: : Differences lie in the carbonyl group instead of the sulfonyl group.
These comparisons highlight the unique structure-function relationships that define the reactivity and applications of this compound.
特性
IUPAC Name |
ethyl 2-[[4-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)benzoyl]amino]-5-nitrothiophene-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21N3O7S2/c1-2-33-23(28)19-13-20(26(29)30)34-22(19)24-21(27)16-7-9-18(10-8-16)35(31,32)25-12-11-15-5-3-4-6-17(15)14-25/h3-10,13H,2,11-12,14H2,1H3,(H,24,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJQZWWKAHYZHOO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC(=C1)[N+](=O)[O-])NC(=O)C2=CC=C(C=C2)S(=O)(=O)N3CCC4=CC=CC=C4C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21N3O7S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
515.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-(1-cyanocyclopentyl)-2-[(2-methylphenyl)amino]acetamide](/img/structure/B2738942.png)


![4-(benzylsulfonyl)-N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)butanamide](/img/structure/B2738945.png)


![ETHYL 2-(2-{[4-(4-NITROPHENYL)-5-{[(THIOPHEN-2-YL)FORMAMIDO]METHYL}-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETAMIDO)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE](/img/structure/B2738951.png)
![N-(2,4-difluorophenyl)-2-[2-oxo-5-(piperidine-1-sulfonyl)-1,2-dihydropyridin-1-yl]acetamide](/img/structure/B2738953.png)
![N-(4-methylphenyl)-2-{4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]piperidin-1-yl}acetamide](/img/structure/B2738955.png)


![N-((2-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)methyl)-2-oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonamide](/img/structure/B2738958.png)
